molecular formula C19H18N2O3 B2979694 Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034277-60-4

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No.: B2979694
CAS No.: 2034277-60-4
M. Wt: 322.364
InChI Key: TXNKZMIHUWCQQD-UHFFFAOYSA-N
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Description

“Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a complex organic compound that contains several functional groups and rings, including a furan ring, a quinoline ring, and a piperidine ring . The furan ring is a 5-membered heterocyclic, oxygen-containing, unsaturated ring compound . The quinoline ring is a nitrogen-containing heterocyclic compound . The piperidine ring is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. For instance, the synthesis of polysubstituted furans has been reported via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . Similarly, the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the furan, quinoline, and piperidine rings, along with the methanone functional group . The exact structure would depend on the positions of these groups relative to each other.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, furan compounds have been reported to undergo various reactions, including heterocyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, furan is a volatile liquid with a boiling point of 31.36°C and a melting point of -85.6°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown innovative approaches to synthesizing compounds with the furan and quinoline moieties, highlighting their potential in creating biologically active compounds. For instance, one study explores the one-step formation of furo[3,2-c]quinolin-4(5H)-ones, showcasing an unprecedented [2+3] photoaddition method that enhances the yield and efficiency of synthesizing complex organic structures involving furan and quinoline components (Suginome, Seko, Konishi, & Kobayashi, 1991). Additionally, the synthesis of bis-benzoquinoline derivatives through the ring-opening of furan, catalyzed by iodine, illustrates the versatility of furan compounds in organic synthesis, opening new pathways for the development of pharmaceuticals and materials (Chen, Li, Liu, & Wang, 2013).

Antimicrobial and Antioxidant Activities

Furan and quinoline derivatives have demonstrated significant antimicrobial and antioxidant activities, making them promising candidates for the development of new therapeutic agents. A study on novel furan/benzofuran coupled quinoline hybrids shows good DPPH radical and hydrogen peroxide scavenging activity, indicating potent antioxidant properties. These compounds also exhibited strong activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Rajpurohit, Satyanarayan, Patil, Mahadevan, & Adarsha, 2017).

Application in Material Science

The versatility of furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone extends to material science, where its derivatives have been explored for corrosion inhibition and as building blocks for polymers. For example, a study on the prevention of corrosion on mild steel in an acidic medium by a novel organic compound derived from furan showcases its efficacy in protecting industrial materials, indicating the compound's potential in material preservation and engineering applications (Singaravelu & Bhadusha, 2022).

Enzymatic Applications and Biomass Conversion

The conversion of biomass into valuable chemicals has also been a focus, with furan derivatives playing a key role. Research into the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a biobased platform chemical, highlights the potential of furan derivatives in sustainable chemistry and the production of eco-friendly materials (Dijkman, Groothuis, & Fraaije, 2014).

Mechanism of Action

The mechanism of action of “Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” would depend on its specific biological target. For instance, some furan derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards associated with “Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” would depend on its specific properties and uses. For instance, some furan derivatives have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for research on “Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” could include further studies on its synthesis, characterization, and potential applications. For instance, it could be interesting to explore its potential as a therapeutic agent, given the biological activities reported for some furan and quinoline derivatives .

Properties

IUPAC Name

furan-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(15-8-12-23-13-15)21-10-6-16(7-11-21)24-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNKZMIHUWCQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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